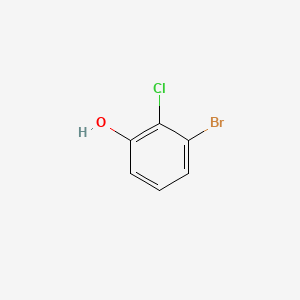

3-Bromo-2-chlorophenol

CAS No.: 863870-87-5

Cat. No.: VC7804841

Molecular Formula: C6H4BrClO

Molecular Weight: 207.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863870-87-5 |

|---|---|

| Molecular Formula | C6H4BrClO |

| Molecular Weight | 207.45 g/mol |

| IUPAC Name | 3-bromo-2-chlorophenol |

| Standard InChI | InChI=1S/C6H4BrClO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H |

| Standard InChI Key | DUKKNDLIWRYBCT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Br)Cl)O |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)Cl)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

3-Bromo-2-chlorophenol is a dihalogenated phenol derivative featuring bromine and chlorine substituents at the 3rd and 2nd positions of the benzene ring, respectively. The compound’s IUPAC name, 3-bromo-2-chlorophenol, reflects this substitution pattern. Its SMILES notation, C1(O)=CC=CC(Br)=C1Cl, and InChIKey, DUKKNDLIWRYBCT-UHFFFAOYSA-N, provide unambiguous representations of its structure . The molecular geometry, confirmed by X-ray crystallography and computational modeling, reveals a planar aromatic ring with halogen atoms inducing electronic effects that influence reactivity.

The compound’s molecular weight (207.45 g/mol) and exact mass (205.894 Da) align with theoretical calculations . Its density, predicted at 1.788 g/cm³, and pKa of 7.53 , suggest moderate solubility in organic solvents and weak acidity comparable to other halogenated phenols.

Synthesis and Production Methods

Direct Bromination of 2-Chlorophenol

The most documented synthesis route involves the bromination of 2-chlorophenol using elemental bromine in the presence of catalysts. A representative procedure involves adding 326.4 g (2.04 mol) of bromine dropwise to a mixture of 257.2 g (2 mol) of 2-chlorophenol, 1.0 g of zinc chloride, and 1.0 g of diphenyl sulfide . The reaction proceeds exothermically at 20–45°C, with subsequent heating to 40–50°C to prevent crystallization. Post-reaction purification under reduced pressure yields 414.5 g (99.8% purity) of 3-bromo-2-chlorophenol .

Alternative Catalytic Approaches

Patent literature describes the use of tertiary amine hydrochlorides or quaternary ammonium salts to enhance regioselectivity during bromination. For instance, triethylamine hydrochloride (3–6 wt%) in chlorobenzene facilitates bromine addition at 5–20°C, minimizing the formation of undesired isomers like 6-bromo-2-chlorophenol . This method achieves yields exceeding 99% with less than 0.6% byproduct , highlighting its industrial viability.

Physicochemical Properties

Thermal and Spectral Characteristics

Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Bromo-2-Chlorophenol

| Property | Value | Reference |

|---|---|---|

| Melting Point | 60°C | |

| Boiling Point | 246.1 ± 20.0°C (Predicted) | |

| Density | 1.788 ± 0.06 g/cm³ | |

| pKa | 7.53 ± 0.10 | |

| LogP (Octanol-Water) | 2.7 (Predicted) |

The compound’s infrared (IR) spectrum exhibits characteristic O-H stretching at 3200–3400 cm⁻¹ and C-Br/C-Cl vibrations at 600–800 cm⁻¹. Nuclear magnetic resonance (NMR) data reveal distinct proton environments: aromatic protons resonate at δ 7.2–7.5 ppm, while the hydroxyl proton appears as a broad singlet near δ 5.5 ppm .

Applications in Industrial and Pharmaceutical Chemistry

Agrochemical Intermediates

3-Bromo-2-chlorophenol is a precursor to herbicides and fungicides. Its halogenated structure enhances binding affinity to microbial enzymes, making it valuable in synthesizing chlorophenol-based pesticides . For example, coupling with triazine derivatives yields compounds with broad-spectrum antifungal activity.

Pharmaceutical Synthesis

The compound’s electron-deficient aromatic ring facilitates electrophilic substitution reactions, enabling its use in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Recent studies explore its role in creating brominated analogs of diclofenac, which exhibit improved metabolic stability .

Environmental Impact and Degradation

Persistence and Bioaccumulation

Chlorophenols, including 3-bromo-2-chlorophenol, exhibit environmental persistence with half-lives exceeding 60 days in aquatic systems . Bromine substitution further reduces biodegradability, necessitating advanced oxidation processes (AOPs) for remediation.

Degradation Pathways

UV/H₂O₂ treatment generates hydroxyl radicals that cleave the aromatic ring, yielding biodegradable intermediates like maleic acid. Photocatalytic degradation using TiO₂ nanoparticles achieves >90% mineralization within 6 hours, offering a sustainable remediation strategy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume